(16R)-16-Methyloctadecan-1-OL
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Overview
Description
(16R)-16-Methyloctadecan-1-OL is a chiral alcohol with the molecular formula C19H40O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octadecane chain, with a methyl group attached to the sixteenth carbon in the R-configuration. This specific stereochemistry can significantly influence the compound’s physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16R)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (16R)-16-methyloctadecan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde under high pressure and temperature. This approach is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(16R)-16-Methyloctadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (16R)-16-Methyloctadecan-1-one or (16R)-16-Methyloctadecanal.
Reduction: (16R)-16-Methyloctadecane.
Substitution: (16R)-16-Methyloctadecyl chloride.
Scientific Research Applications
(16R)-16-Methyloctadecan-1-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (16R)-16-Methyloctadecan-1-OL depends on its specific application. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s binding affinity and specificity. Additionally, its chiral nature can lead to enantioselective interactions with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(16S)-16-Methyloctadecan-1-OL: The S-enantiomer of the compound, which may exhibit different biological activities and physical properties due to its opposite stereochemistry.
Octadecan-1-OL: A straight-chain alcohol without the methyl substitution, used in similar applications but lacking the chiral center.
Hexadecan-1-OL: A shorter-chain analog, which may have different solubility and reactivity profiles.
Uniqueness
(16R)-16-Methyloctadecan-1-OL is unique due to its specific chiral center, which can lead to distinct interactions in biological and chemical systems. Its R-configuration can result in different pharmacokinetics and pharmacodynamics compared to its S-enantiomer, making it valuable in stereoselective synthesis and chiral resolution studies.
Properties
CAS No. |
642995-41-3 |
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Molecular Formula |
C19H40O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(16R)-16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
OZIRXBOVLMZHDU-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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